7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 7,8-dihydro-5H-dioxolo[4,5-g]quinolin-6-one, which precisely describes the fused ring architecture and functional group positioning. The molecular formula has been determined as C₁₀H₉NO₃, indicating a relatively compact structure containing ten carbon atoms, nine hydrogen atoms, one nitrogen atom, and three oxygen atoms. The molecular weight is calculated as 191.18 grams per mole, confirming the composition established through high-resolution mass spectrometry analysis.
Structural comparison with related quinolinone derivatives reveals significant insights into the unique characteristics of 7,8-dihydro-5H-dioxolo[4,5-g]quinolin-6-one within this compound class. The parent 2(1H)-quinolinone system, with molecular formula C₉H₇NO and molecular weight 145.1580 grams per mole, provides a fundamental structural reference point for understanding the modifications introduced by the dioxolo fusion and dihydro reduction. The addition of the methylenedioxy functionality increases the molecular complexity while introducing specific electronic and steric effects that differentiate this compound from simpler quinolinone derivatives.
Comparison with 7,8-dihydro-5(6H)-quinolinone, which has molecular formula C₉H₉NO and molecular weight 147.177 grams per mole, highlights the impact of the dioxolo fusion on molecular properties. The isomeric relationship between these compounds demonstrates how different substitution patterns and ring fusion modes can generate structurally related but distinct molecular entities. The presence of the additional oxygen atoms in the dioxolo variant significantly alters the electronic distribution and potential reactivity patterns compared to the simpler dihydroquinolinone analog.
Analysis of 8-substituted derivatives within the dioxolo[4,5-g]quinolin-6(5H)-one family reveals structure-activity relationships that inform understanding of the parent compound. For example, 8-(2-fluorophenyl)-7,8-dihydrodioxolo[4,5-g]quinolin-6(5H)-one, with molecular formula C₁₆H₁₂FNO₃ and molecular weight 285.27 grams per mole, demonstrates how aryl substitution at the 8-position modifies the molecular framework while preserving the core structural features. Similarly, 8-(2-chlorophenyl)-7,8-dihydrodioxolo[4,5-g]quinolin-6(5H)-one, with molecular formula C₁₆H₁₂ClNO₃ and molecular weight 301.72 grams per mole, provides additional comparative data for understanding substitution effects.
The structural relationship to isoquinolinone derivatives, exemplified by 7,8-dihydrodioxolo[4,5-g]isoquinolin-5(6H)-one with molecular formula C₁₀H₉NO₃ and molecular weight 191.186 grams per mole, demonstrates the impact of nitrogen positioning within the heterocyclic framework. Despite the identical molecular formula, the different connectivity pattern results in distinct chemical and physical properties that highlight the importance of precise structural characterization for these heterocyclic systems.
Properties
IUPAC Name |
7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-10-2-1-6-3-8-9(14-5-13-8)4-7(6)11-10/h3-4H,1-2,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTJKOLIEHUCKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC3=C(C=C21)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442043 | |
| Record name | STK826163 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94527-34-1 | |
| Record name | STK826163 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Key Intermediate Dihydroquinolin-4-ones
The preparation of 7,8-dihydro-5H-dioxolo[4,5-g]quinolin-6-one typically starts from 2-aminochalcones, which undergo intramolecular cyclization to form dihydroquinolin-4-ones. This step is catalyzed by acidic resins such as Amberlyst®-15 under mild conditions, yielding the desired dihydroquinolin-4-ones in good to excellent yields (65–94%).
- Starting materials: 2-aminochalcones obtained by base-catalyzed condensation of o-aminoacetophenones with aryl aldehydes in alcoholic solution.
- Cyclization conditions: Acid-catalyzed intramolecular cyclization using Amberlyst®-15 resin.
- Yields: 65–94% for dihydroquinolin-4-ones.
This process is efficient and allows the preparation of a variety of substituted dihydroquinolin-4-ones, including 7,8-dihydro-5H-dioxolo[4,5-g]quinolin-6-one derivatives, by varying the aryl substituents on the chalcone precursor.
N-Methylation and Oxidative C-C Bond Formation
Following cyclization, the dihydroquinolin-4-ones can be transformed into N-methylated derivatives, which are then subjected to oxidative processes to form the target quinolinone compounds.
- N-methylation: Treatment of dihydroquinolin-4-ones with methyl iodide (CH3I) in the presence of anhydrous sodium carbonate (Na2CO3) in polar aprotic solvents like DMF at elevated temperature (190 °C) for 2 hours leads to N-methyl derivatives in moderate to good yields (~68%).
- Oxidation: The N-methylated intermediates are oxidized using p-chloranil in DMF under reflux conditions for 2 hours, affording the oxidized quinolinone products in yields ranging from 61% to 94%.
Table 1. Optimization of Oxidation Step for N-Methylated Dihydroquinolin-4-one
| Entry | Conditions | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | NBS/MeOH/silica gel + KOH/MeOH | 3 | Complex mixture | Unsuccessful oxidation |
| 2 | p-Chloranil/DCM/reflux | 24 | 8 | Low yield |
| 3 | p-Chloranil/DMF/reflux | 2 | 61 | Optimized condition |
Reduction, Dehydration, and Aromatization for Analogues
To access related quinoline alkaloid analogues, a three-step sequence involving reduction, dehydration, and oxidation is applied to the dihydroquinolin-4-ones:
- Reduction: Sodium borohydride (NaBH4) reduction of the carbonyl group in dihydroquinolin-4-ones in methanol at room temperature produces 4-hydroxytetrahydroquinoline intermediates in high yields (~90%).
- Dehydration and Aromatization: Attempts to dehydrate these intermediates using acidic catalysts like p-toluenesulfonic acid (PTSA) in various solvents showed that dehydration and aromatization can occur simultaneously under mild conditions with air oxidation, especially in p-dioxane at room temperature, yielding the aromatized quinoline derivatives in up to 80% yield.
Table 2. Dehydration and Aromatization Conditions
| Entry | Conditions | Reaction Time (h) | Yield (%) of Aromatized Product | Notes |
|---|---|---|---|---|
| 1 | MeOH/B(OH)3/reflux | 3 | No reaction | Dehydration failed |
| 2 | MeOH/PTSA/reflux | 2 | Complex mixture | Unselective reaction |
| 3 | Toluene/PTSA/reflux/air | 3 | 20 | Partial success |
| 4 | p-Dioxane/PTSA/air/rt | 2 | 80 | Optimized condition |
Eco-Compatible Sonochemical Synthesis
An alternative green synthesis approach involves sonochemical methods using recyclable catalysts such as zirconium oxychloride octahydrate (ZrOCl2·8H2O) or titanium dioxide nanoparticles (TiO2 NPs). Under ultrasound irradiation, these catalysts promote solvent-free, one-pot synthesis of 7,8-dihydro-5H-dioxolo[4,5-g]quinolin-6-one derivatives with excellent catalytic activity and eco-compatibility.
- Catalysts: ZrOCl2·8H2O, TiO2 nanoparticles.
- Method: Ultrasound-accelerated, solvent-free, one-pot synthesis.
- Advantages: Eco-friendly, recyclable catalysts, high yields, reduced reaction times.
Summary Table: Preparation Methods Overview
| Step | Method/Conditions | Key Reagents/Catalysts | Yield Range (%) | Notes |
|---|---|---|---|---|
| 1. Chalcone synthesis | Base-catalyzed condensation | o-Aminoacetophenones, aryl aldehydes, NaOH | 60–97 | Starting materials for cyclization |
| 2. Intramolecular cyclization | Acid-catalyzed (Amberlyst®-15) | Amberlyst®-15 resin | 65–94 | Forms dihydroquinolin-4-ones |
| 3. N-methylation | Heating with CH3I, Na2CO3 in DMF | Methyl iodide, Na2CO3, DMF | ~68 | Moderate to good yield |
| 4. Oxidation | p-Chloranil in DMF reflux | p-Chloranil, DMF | 61–94 | Converts to quinolinone structure |
| 5. Reduction | NaBH4 reduction in MeOH | Sodium borohydride | ~90 | Produces 4-hydroxytetrahydroquinoline |
| 6. Dehydration/Aromatization | PTSA catalysis in p-dioxane with air oxidation | PTSA, p-dioxane, air | Up to 80 | One-pot dehydration and aromatization |
| 7. Sonochemical synthesis | Ultrasound, solvent-free, recyclable catalyst | ZrOCl2·8H2O, TiO2 NPs | High | Eco-compatible, rapid synthesis |
Chemical Reactions Analysis
Key Features:
| Parameter | Detail |
|---|---|
| Reaction Time | 60–75 minutes |
| Yield | 76–88% |
| Conditions | 30–40°C, ultrasound irradiation |
| Advantages | No catalyst, solvent-free, high atom economy |
This method enables regioselective aryl substitution at the C8 position, confirmed by NMR analysis (H-7: 3.15–2.74 ppm; H-8: 4.76–4.16 ppm) .
Catalyst-Free Spiroquinoline Formation
The compound participates in multicomponent reactions with Meldrum’s acid and aryl aldehydes to form spiro[dioxolo[4,5-g]quinoline] derivatives under ambient conditions.
Reaction Pathway:
-
Nucleophilic Attack : Amine group of 3,4-methylenedioxyaniline reacts with Meldrum’s acid.
-
Cyclization : Forms the spiroquinoline core via intramolecular dehydration.
-
Diastereoselectivity : Achieves >50:1 cis/trans selectivity due to steric and electronic effects.
Optimized Conditions:
| Component | Molar Ratio | Solvent | Yield |
|---|---|---|---|
| 3,4-Methylenedioxyaniline | 1.0 | Aqueous ethanol (1:1) | 69–85% |
This method constructs three new C–C bonds and one C–N bond in a single step .
Zirconyl Chloride-Catalyzed Functionalization
Zirconyl chloride octahydrate catalyzes the synthesis of 8-aryl derivatives under mild conditions.
Example Reaction:
-
Reagents : 4-Chlorobenzaldehyde, Zirconyl chloride
-
Yield : 82%
The catalyst enhances electrophilic aromatic substitution at the C8 position without requiring harsh acids .
Comparative Reactivity of Derivatives
Structural analogs exhibit varied reactivity based on substituents:
Electron-withdrawing groups (e.g., nitro, chloro) improve oxidative stability and target binding .
Oxidation and Reduction Potential
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
Research indicates that derivatives of 7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one exhibit promising antimicrobial properties. For instance, studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for antibiotic development .
Anticancer Properties
Several studies have explored the anticancer potential of this compound. Its derivatives have shown cytotoxic effects on cancer cell lines, indicating a mechanism that may involve apoptosis induction and cell cycle arrest. This suggests that modifications to the dioxoloquinoline structure could enhance its efficacy against specific cancer types .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research has shown that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This positions it as a candidate for developing new anti-inflammatory drugs .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including cyclization reactions involving substituted anilines and dioxole precursors. The ability to modify the aromatic substituents on the quinoline structure allows for the development of a library of derivatives with tailored biological activities .
Case Studies
Mechanism of Action
The mechanism of action of 7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Noscapine
Structure and Properties Noscapine (IUPAC: (3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one) shares the 7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin core but includes additional methoxy groups and a benzofuranone ring. Its molecular weight (413.4 g/mol) and complexity (Topological Polar Surface Area: 84.6 Ų) far exceed the target compound .
Biological Activity Noscapine is a phthalideisoquinoline alkaloid with antitussive and anticancer properties. It inhibits tubulin polymerization, inducing apoptosis in hepatocellular carcinoma cells . In contrast, 7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one lacks these pharmacological activities due to its simpler structure.
Synthesis Noscapine derivatives require multi-step syntheses, such as Suzuki couplings or imidazo-thiazole modifications, which are less scalable than the one-pot methods used for the target compound .
Hydrastinine and Cotarnine
Hydrastinine (IUPAC: 6-Methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol) replaces the ketone at position 6 with a hydroxyl group. This structural change reduces its stability and alters its pharmacological profile, historically being used as a hemostatic agent .
Cotarnine (IUPAC: 4-Methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol) introduces a methoxy group at position 4, increasing polarity (TPSA: 67.7 Ų) and enhancing interactions with biological targets like bradykinin receptors .
Imidazo[2,1-b]Thiazole-Coupled Derivatives
Structural Modifications Derivatives such as (7l) and (7m) () couple imidazo-thiazole moieties to the dioxoloquinolinone core. These modifications increase molecular weight (e.g., 7l: ~600 g/mol) and introduce halogen substituents (Cl, Br), enhancing anticancer activity .
Activity Comparison
Noroxyhydrastinine Derivatives in Drug Development
Intermediate Utility this compound serves as a precursor for phenolic derivatives like 4-([1,3]Dioxolo[4,5-g]isoquinolin-7-yl)phenol (). Pd/C-catalyzed hydrogenation of its ketone group yields hydroxylated analogs with enhanced bioavailability .
Data Tables
Table 1. Structural and Physical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | TPSA (Ų) | XLogP3 | Key Functional Groups |
|---|---|---|---|---|---|
| Target Compound | C₁₀H₉NO₃ | 191.18 | 47.6 | 1.0 | Dioxolane, ketone |
| Noscapine | C₂₂H₂₃NO₇ | 413.4 | 84.6 | 2.5 | Dioxolane, benzofuranone, methoxy |
| Hydrastinine | C₁₁H₁₃NO₃ | 207.2 | 58.7 | 1.2 | Dioxolane, hydroxyl |
| Cotarnine | C₁₂H₁₅NO₄ | 237.3 | 67.7 | 1.8 | Dioxolane, methoxy, hydroxyl |
| Imidazo-Thiazole Derivative (7l) | C₃₀H₂₆ClN₃O₆S | 600.1 | 106.3 | 3.9 | Imidazo-thiazole, chloro |
Biological Activity
7,8-Dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including its synthesis, mechanisms of action, and various therapeutic potentials.
Chemical Structure and Properties
This compound belongs to the quinoline family and is characterized by a fused dioxole ring. Its molecular formula is C₁₈H₁₇N₃O₄. The compound's structure is crucial for its biological activity and interaction with various biological targets.
Synthesis Methods
Recent advancements in the synthesis of this compound have employed eco-friendly methodologies. For instance, a sonochemical synthesis approach has been developed that utilizes titanium dioxide nanoparticles as a catalyst under aqueous conditions, enhancing yield and minimizing environmental impact .
Biological Activities
The biological activities of this compound can be summarized as follows:
1. Antioxidant Activity
Research indicates that derivatives of quinoline compounds exhibit significant antioxidant properties. The compound has shown potential in scavenging free radicals and reducing oxidative stress markers in various cellular models .
2. Antimicrobial Properties
Quinoline derivatives are known for their broad-spectrum antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of several bacterial strains and fungi .
3. Cardioprotective Effects
In vitro studies have demonstrated that this compound can protect cardiomyocytes from doxorubicin-induced toxicity. The mechanism appears to involve the reduction of oxidative stress and preservation of cell viability .
4. Anticancer Potential
The compound's ability to modulate cell division and apoptosis in cancer cells has been noted in several studies. It may interfere with DNA synthesis and promote apoptosis in tumor cells, making it a candidate for further investigation in cancer therapeutics .
Table 1: Summary of Biological Activities
The biological activities of this compound are likely mediated through several mechanisms:
- Free Radical Scavenging: The dioxole moiety may play a role in neutralizing reactive oxygen species.
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes such as DNA replication or metabolic pathways.
- Cell Signaling Modulation: It could affect signaling pathways that regulate apoptosis and cell survival.
Q & A
Q. What are the recommended synthetic routes for 7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one, and how can reaction conditions be optimized?
A common method involves cyclization of 3-aminocyclohexenone derivatives with vinamidinium salts under basic conditions. For example, reacting 3-amino-2-cyclohexen-1-one with 2-aryl-vinamidinium salts in anhydrous DMF with NaH at 10°C yields the dihydroquinolinone core. Purification via column chromatography (petroleum ether:ethyl acetate = 1:1) is critical to isolate the product . Optimization may include adjusting solvent polarity, temperature, and catalyst loading to improve yields.
Q. How can the structure of this compound be confirmed experimentally?
Use a combination of -NMR (400 MHz) and -NMR (100 MHz) to analyze proton and carbon environments, focusing on the dioxolane ring (δ ~5.8–6.2 ppm for protons) and the quinolinone carbonyl (δ ~170–175 ppm for ). X-ray crystallography can resolve stereochemical ambiguities, particularly for fused ring systems .
Q. What safety protocols are essential when handling this compound in the lab?
Classified under acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Avoid contact with water (risk of exothermic decomposition) and store in a dry, ventilated environment at 2–8°C in airtight containers .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in drug design?
Molecular docking studies (e.g., AutoDock Vina) can model interactions with biological targets like viral proteases. Focus on the electron-rich dioxolane ring and quinolinone carbonyl as potential hydrogen-bond acceptors. Machine learning models trained on similar heterocycles (e.g., quinolines) can predict solubility (logS ≈ -2.32) and lipophilicity (logP ≈ 2.09) .
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., logP, solubility)?
Discrepancies in logP values may arise from measurement techniques (shake-flask vs. chromatographic). Validate using Crippen’s fragmentation method (logP = 2.091) and McGowan’s molar volume (150.31 ml/mol) for consistency. Cross-check experimental solubility (-2.32 logS) against COSMO-RS simulations .
Q. How does the compound’s fused-ring system influence its coordination chemistry with transition metals?
The quinolinone nitrogen and adjacent oxygen atoms act as bidentate ligands. For example, Pd(II) complexes of similar dihydroquinolinones show enhanced catalytic activity in cross-coupling reactions. Characterize complexes via UV-Vis spectroscopy (metal-to-ligand charge transfer bands) and cyclic voltammetry .
Q. What mechanistic insights explain regioselectivity in its derivatization reactions?
Electrophilic substitution favors the C-7 position due to electron donation from the dioxolane ring. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions. Experimental validation via -NMR chemical shifts and NOESY correlations is recommended .
Methodological Notes
- Synthesis Optimization : Monitor reactions via TLC (Rf ~0.3–0.5 in ethyl acetate) and scale-up using flow chemistry for reproducibility .
- Data Validation : Cross-reference NMR data with NIST WebBook entries for analogous compounds (e.g., CAS 41175-50-2) .
- Safety Compliance : Adhere to GHS labeling (Signal Word: Warning) and disposal guidelines for hazardous waste (incineration recommended) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
